

A Comprehensive Technical Guide to the Physical Properties of 4-Methylisophthalonitrile

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Compound of Interest

Compound Name: 4-Methylisophthalonitrile

Cat. No.: B160765

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylisophthalonitrile, also known as 4-methyl-1,3-benzenedicarbonitrile, is an aromatic nitrile compound with significant potential as a building block in medicinal chemistry and materials science. Its rigid, planar structure, featuring a toluene backbone substituted with two nitrile groups in a meta arrangement, provides a unique scaffold for the synthesis of complex molecules. The nitrile functionalities can be readily transformed into other chemical groups, such as amines or carboxylic acids, making it a versatile intermediate in the development of high-performance polymers and pharmacologically active agents.

A thorough understanding of the physical properties of **4-Methylisophthalonitrile** is a critical prerequisite for its effective use in any research or development setting. These properties dictate crucial experimental parameters, including choice of solvent for reactions and purifications, appropriate storage conditions, and the selection of analytical techniques for characterization. This guide provides an in-depth examination of the core physical properties of **4-Methylisophthalonitrile**, offering both established data and detailed, field-proven methodologies for their experimental determination.

Core Physicochemical and Safety Data

The fundamental identifiers and safety information for **4-Methylisophthalonitrile** are summarized below. This data forms the basis for safe handling, storage, and regulatory

compliance.

Property	Value	Reference(s)
CAS Number	1943-88-0	[1]
Molecular Formula	C ₉ H ₆ N ₂	[1][2]
Molecular Weight	142.16 g/mol	[1]
IUPAC Name	4-methylisophthalonitrile	
Synonyms	4-Methyl-1,3-benzenedicarbonitrile	[1]
Appearance	White to light yellow solid	[1]
Storage Conditions	Sealed in dry, Room Temperature	[1]
GHS Pictograms		
Signal Word	Warning	
Hazard Statements	H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)	
Precautionary Statement	P280 (Wear protective gloves/protective clothing/eye protection/face protection)	

Thermal Properties: Melting and Boiling Point

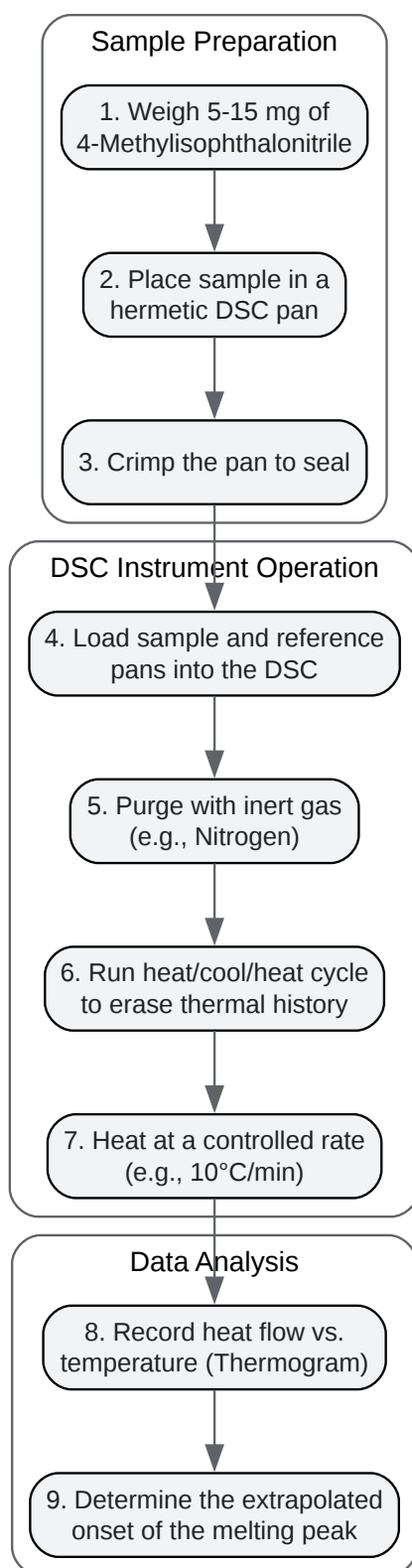
The melting and boiling points are fundamental thermal properties that define the solid and liquid ranges of a substance. They are critical indicators of purity; a sharp melting point range typically signifies a high-purity compound. As of the latest literature review, specific experimental values for the melting point, boiling point, and density of **4-**

Methylisophthalonitrile are not consistently reported in standard chemical databases[2].

Therefore, experimental determination is essential for any researcher utilizing this compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point of a crystalline solid. It offers high precision and provides additional information about the thermal history and purity of the sample. The method is based on measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[3]. The melting process is an endothermic event, resulting in a distinct peak on the DSC thermogram, the onset of which is taken as the melting point[3].



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Caption: Workflow for Melting Point Determination using DSC.

- **Sample Preparation:** Accurately weigh 5 to 15 mg of **4-Methylisophthalonitrile** into a hermetic aluminum DSC pan.
- **Encapsulation:** Seal the pan using a sample crimper. This prevents any loss of sample due to sublimation.
- **Instrument Setup:** Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
- **Thermal History Erasure:** To ensure the crystalline structure is uniform, it is best practice to run a preliminary heat/cool/heat cycle. Heat the sample to a temperature above its expected melting point, cool it down to a sub-ambient temperature, and then begin the final heating ramp.
- **Data Acquisition:** Heat the sample at a constant rate, typically 10°C/min, over a temperature range that brackets the expected melting point. Record the differential heat flow.
- **Data Analysis:** The melting point (T_m) is determined from the resulting thermogram as the extrapolated onset temperature of the endothermic melting peak. The instrument's software is used to perform this calculation. For high-purity materials, the peak should be sharp and symmetrical.

Boiling Point Determination

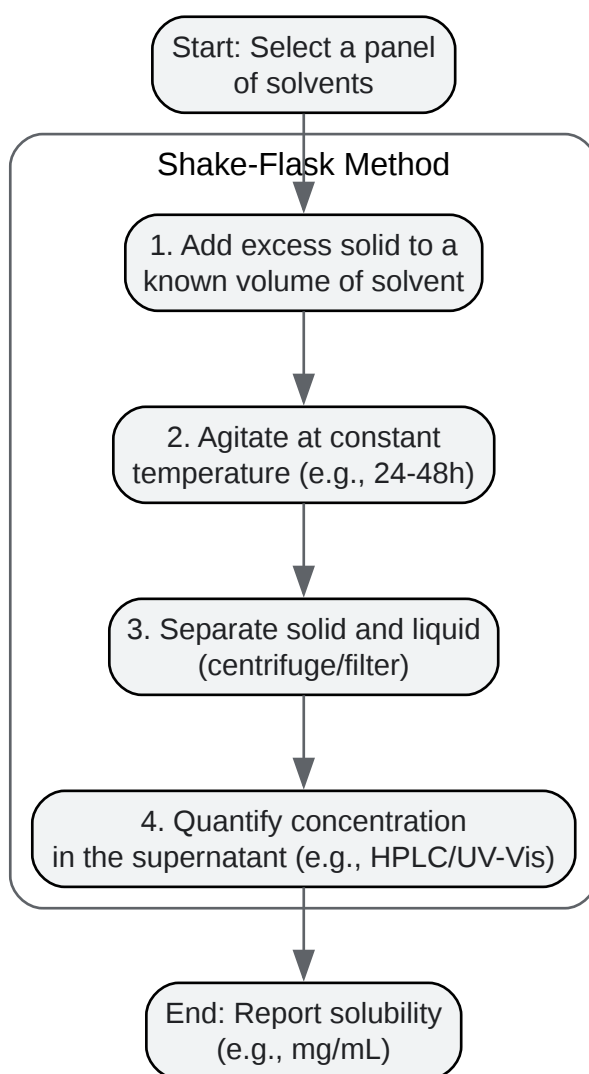
Given its solid nature at room temperature, **4-Methylisophthalonitrile** is expected to have a relatively high boiling point. Experimental determination would likely require distillation under reduced pressure to prevent thermal decomposition. A standard method involves heating the liquid in a distillation apparatus and recording the temperature at which the vapor pressure of the liquid equals the applied pressure, indicated by a steady stream of bubbles from a capillary tube and a constant temperature reading on the thermometer^[4].

Solubility Profile

The solubility of a compound is a critical parameter for drug development, reaction chemistry, and purification (e.g., recrystallization). Solubility is governed by the principle of "like dissolves like"; the polarity of the solute and solvent are the primary determinants. **4-**

Methylisophthalonitrile possesses a largely nonpolar aromatic ring and a methyl group, but also two highly polar nitrile groups. This amphiphilic nature suggests it will have varied solubility across different solvents.

While comprehensive solubility data is not readily available, a systematic experimental approach can be used to characterize its profile. The shake-flask method is considered the most reliable technique for determining equilibrium solubility.



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Caption: Standardized workflow for solubility determination.

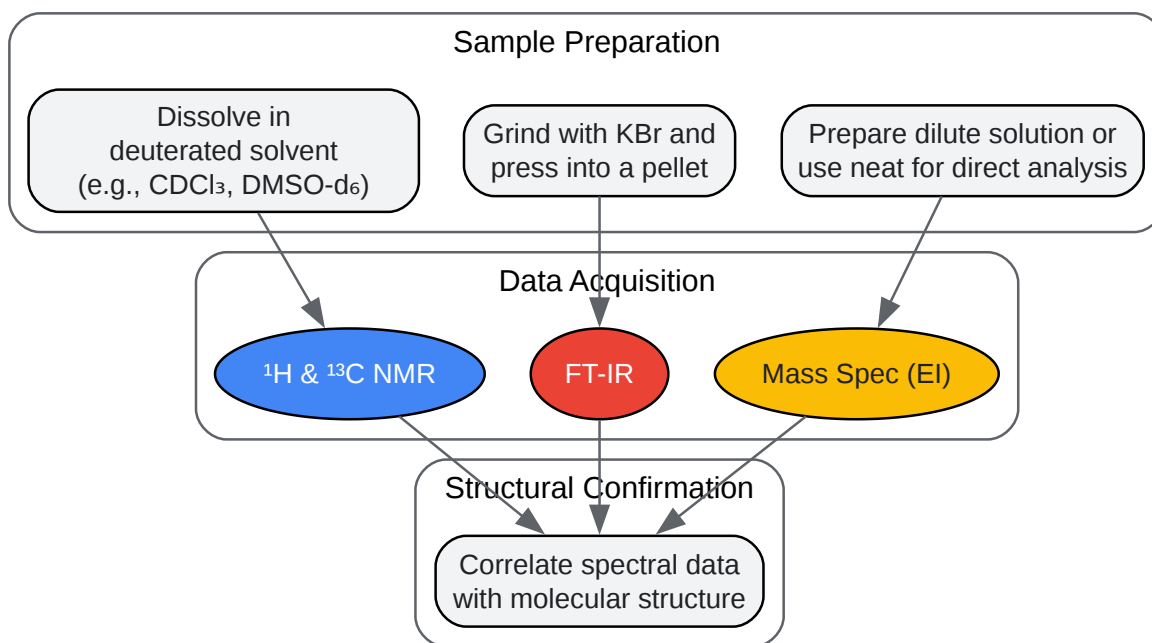
- Preparation: Add an excess amount of solid **4-Methylisophthalonitrile** to a series of vials, each containing a known volume of a different test solvent (e.g., water, ethanol, acetone,

dichloromethane, dimethyl sulfoxide, hexane). The presence of undissolved solid is essential to ensure saturation.

- **Equilibration:** Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, use centrifugation to pellet the undissolved solid.
- **Sampling:** Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, it may be necessary to immediately dilute the aliquot with a suitable solvent in which the compound is highly soluble.
- **Quantification:** Analyze the concentration of **4-Methylisophthalonitrile** in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a calibration curve prepared with known concentrations.
- **Calculation:** Calculate the original concentration in the saturated solution, accounting for any dilution, to determine the solubility in units such as mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure and purity of **4-Methylisophthalonitrile**. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) yields a comprehensive structural fingerprint.



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Caption: Integrated workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ^1H NMR Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. Ensure the sample is fully dissolved to prevent line broadening.
 - Predicted Spectrum:
 - Aromatic Protons: Three signals are expected in the aromatic region (~7.0-8.5 ppm). Due to the substitution pattern, complex splitting (multiplets) is anticipated for these protons.

- Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group is expected in the upfield region (~2.3-2.6 ppm). The integration of this peak relative to the aromatic signals should be 3:3.
- ¹³C NMR Spectroscopy:
 - Sample Preparation: A more concentrated sample (20-50 mg) is typically required due to the lower natural abundance of the ¹³C isotope. The same deuterated solvent can be used.
 - Predicted Spectrum:
 - Nitrile Carbons (-C≡N): Two distinct signals are expected in the characteristic range for nitrile carbons, approximately 110-125 ppm.
 - Aromatic Carbons: Six signals are expected for the aromatic carbons. Four of these will be for carbons bearing a hydrogen (CH) and two will be quaternary carbons (C). Their chemical shifts will be influenced by the positions of the methyl and nitrile substituents.
 - Methyl Carbon (-CH₃): A single signal is expected in the aliphatic region, typically around 20-25 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

- Sample Preparation (KBr Pellet Method): As a solid, the KBr pellet method is a standard and reliable preparation technique.
 - Thoroughly grind 1-2 mg of **4-Methylisophthalonitrile** with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The KBr is transparent to IR radiation and serves as a solid matrix^[2].
 - Transfer the fine powder to a pellet die.
 - Apply pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.

- Predicted Spectrum:
 - C-H Stretching (Aromatic): Weak to medium absorptions are expected just above 3000 cm^{-1} .
 - C-H Stretching (Aliphatic): Absorptions corresponding to the methyl group C-H bonds are expected just below 3000 cm^{-1} .
 - $\text{C}\equiv\text{N}$ Stretching (Nitrile): A strong, sharp absorption band is expected in the range of 2220-2260 cm^{-1} . This is a highly characteristic peak for nitriles.
 - C=C Stretching (Aromatic): Several medium to weak absorptions are expected in the 1450-1600 cm^{-1} region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and confirmation of its elemental composition. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.

- Sample Preparation: The sample must be introduced into the high-vacuum source of the mass spectrometer. This can be done by dissolving a small amount in a volatile solvent and injecting it, or for solids, by using a direct insertion probe that heats the sample to induce vaporization.
- Predicted Spectrum (Electron Ionization):
 - Molecular Ion ($\text{M}^{+\cdot}$): A peak corresponding to the intact radical cation is expected at an m/z value of 142.16. This peak confirms the molecular weight of the compound.
 - Fragment Ions: EI is a "hard" ionization technique that causes fragmentation. Common fragmentation patterns for this molecule would include the loss of a methyl group ($[\text{M}-15]^+$) or the loss of HCN ($[\text{M}-27]^+$), providing further structural evidence.

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